molecular formula C17H14ClN3OS B2410278 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide CAS No. 392241-71-3

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide

Cat. No.: B2410278
CAS No.: 392241-71-3
M. Wt: 343.83
InChI Key: LSJCCKOTONQVLW-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group at position 5 and a 3,5-dimethylbenzamide moiety at position 2. Its molecular formula is C₁₈H₁₄ClN₃OS, with a molecular weight of 355.84 g/mol . This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Structural analogs often vary in substituents on the thiadiazole ring or the benzamide group, which critically influence physicochemical and pharmacological profiles.

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-10-7-11(2)9-12(8-10)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJCCKOTONQVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide typically involves the reaction of 2-chlorobenzohydrazide with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring . The resulting intermediate is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial and fungal strains. A study demonstrated that related compounds displayed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Molecular docking studies suggest that it can act as a potential inhibitor of specific cancer-related enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways linked to cancer progression . In vitro studies have shown that similar thiadiazole derivatives can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer), highlighting their potential as anticancer agents .

Anti-inflammatory Effects

In silico studies have indicated that this compound may possess anti-inflammatory properties by inhibiting enzymes associated with inflammatory responses. The structural characteristics of thiadiazoles are believed to contribute to their ability to modulate inflammatory pathways effectively .

Case Study 1: Antimicrobial Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives and tested their antimicrobial efficacy using standard methods against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both bacterial and fungal strains .

CompoundActivity Against BacteriaActivity Against Fungi
Compound AEffectiveModerate
Compound BHighly EffectiveEffective

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of thiadiazole derivatives similar to this compound. The researchers employed cell viability assays and molecular docking simulations to evaluate the binding affinity of these compounds to cancer cell receptors. The findings revealed that some derivatives had IC50 values below 50 μM against MCF-7 cells .

CompoundIC50 (µM)Mechanism of Action
Compound C45Apoptosis induction
Compound D30Cell cycle arrest

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibit enzyme activity, and interfere with cellular signaling pathways . These interactions contribute to its antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

a) N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g)
  • Substituents: Ethylthio at position 5, phenoxyacetamide at position 2.
  • Synthesis : Yield 78%, melting point 168–170°C .
b) 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)
  • Substituents : Mercapto (-SH) at position 5, 2-chlorophenylacetamide at position 2.
  • Synthesis : Yield 82%, melting point 212–216°C .
  • Comparison : The mercapto group increases hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the target’s dimethylbenzamide.
c) 2-Chloranyl-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
  • Substituents : Nitro group on benzamide, phenyl at position 3.
  • Comparison : The nitro group introduces strong electron-withdrawing effects, likely enhancing reactivity but increasing toxicity risks compared to the target’s dimethyl groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound 355.84 Not reported Not reported 2-chlorophenyl, 3,5-dimethylbenzamide
3d 313.78 212–216 82 2-chlorophenyl, mercapto
5g 349.45 168–170 78 Ethylthio, phenoxyacetamide
2-Chloranyl-5-nitro analog ~380 (estimated) Not reported Not reported Nitro, phenyl

Key Observations :

  • Mercapto-containing analogs (e.g., 3d) exhibit higher melting points due to hydrogen-bonding interactions .

Spectroscopic and Structural Features

  • Target Compound : Expected IR peaks include C=O stretch (~1700 cm⁻¹, benzamide) and aromatic C-H stretches (~3100 cm⁻¹). The 3,5-dimethyl groups would split NMR signals in the δ 2.3–2.6 ppm range .
  • Analog 3d : IR shows a C=O stretch at 1708 cm⁻¹ and S-H stretch at 3147 cm⁻¹. NMR confirms the 2-chlorophenyl moiety (δ 7.26–7.58 ppm).
  • Analog 5g : NMR signals for ethylthio (δ ~1.3 ppm, triplet) and isopropyl groups (δ ~1.2 ppm, doublet) distinguish it from the target.

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring and a chlorophenyl group, which contribute to its biological activity. The molecular formula is C16H16ClN3OC_{16}H_{16}ClN_3O, with a molecular weight of approximately 327.9 g/mol. The presence of the thiadiazole moiety is significant in conferring various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the thiadiazole ring.
  • Introduction of the chlorophenyl group.
  • Amide formation with 3,5-dimethylbenzoyl chloride.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research indicates that related thiadiazole compounds exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example:

  • Mechanism : Inhibition of key enzymes involved in cancer cell proliferation.
  • Case Study : A derivative demonstrated efficacy in reducing cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Enzyme Inhibition

Thiadiazole derivatives have been studied for their ability to inhibit specific enzymes such as kinases and phosphatases, which play critical roles in cellular signaling pathways. For instance:

  • RET Kinase Inhibition : Certain benzamide derivatives have shown promise as RET kinase inhibitors, potentially useful in treating RET-driven cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following table summarizes key findings from various studies:

Compound NameStructural FeaturesBiological Activity
N-(5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamideFluorobenzyl substitutionModerate antimicrobial activity
4-Chloro-benzamidesVarious substitutionsHigh potency as RET kinase inhibitors
N-(5-(4-chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamideDifferent substitution patternVariable anticancer effects

Q & A

Basic: What are the common synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide?

Answer:
The synthesis of thiadiazole derivatives typically involves cyclocondensation reactions. For example:

  • Route 1 (Core Thiadiazole Formation): Reacting substituted carboxylic acid hydrazides with carbon disulfide in the presence of POCl₃ under reflux conditions (e.g., 90°C for 3 hours) .
  • Route 2 (Amide Coupling): Condensing 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine with 3,5-dimethylbenzoyl chloride in anhydrous toluene, using triethylamine as a base, followed by recrystallization from acetone .
  • Route 3 (Schiff Base Formation): Reacting thiadiazol-2-amine derivatives with aldehydes or ketones under Dean-Stark conditions to remove water, as seen in similar compounds .

Key Characterization Steps:

  • Monitor reaction progress via TLC.
  • Purify intermediates via recrystallization (e.g., acetone or ethanol) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • X-ray Crystallography: Determines molecular planarity, bond lengths, and intermolecular interactions (e.g., C–H···N hydrogen bonds stabilizing crystal packing) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1605–1679 cm⁻¹ for amides, C–N stretches for thiadiazole rings) .
  • NMR Spectroscopy:
    • ¹H NMR: Reveals aromatic proton environments (e.g., 7.36–7.72 ppm for phenyl groups) .
    • ¹³C NMR: Confirms carbonyl (C=O) and thiadiazole carbons .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., M⁺ peaks at 348–506 m/z for related analogs) .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Answer:

  • Solvent Selection: Use high-boiling solvents (e.g., toluene or acetic acid) to facilitate reflux and azeotropic water removal .
  • Catalysis: Introduce Lewis acids (e.g., POCl₃) to accelerate cyclization steps .
  • Temperature Control: Maintain reflux at 90–100°C for thiadiazole ring formation, but avoid overheating to prevent decomposition .
  • pH Adjustment: Precipitate intermediates at pH 8–9 using ammonia, enhancing purity .
  • Crystallization: Optimize solvent ratios (e.g., DMSO/water 2:1) to obtain high-quality single crystals for X-ray analysis .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

  • Standardize Assay Conditions: Control variables like pH (e.g., antimicrobial activity is pH-dependent in thiadiazole derivatives ), solvent (DMSO concentration ≤1% to avoid cytotoxicity), and microbial strains.
  • Structural-Activity Relationship (SAR) Studies: Compare analogs with substituent variations (e.g., 2-chlorophenyl vs. 3,5-dimethylbenzamide groups) to isolate activity contributors .
  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays to differentiate cytotoxic vs. therapeutic effects .
  • In Silico Modeling: Use molecular docking to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s stability and bioactivity?

Answer:

  • Crystal Packing: Intramolecular C–H···N hydrogen bonds (2.5–3.0 Å) enhance planarity, while intermolecular bonds (e.g., between thiadiazole N and aryl H) stabilize supramolecular layers .
  • Solubility and Bioavailability: Strong hydrogen bonding reduces aqueous solubility; introduce polar groups (e.g., –SO₂NH₂) to improve pharmacokinetics .
  • Enzyme Binding: Thiadiazole N atoms act as hydrogen bond acceptors, enhancing interactions with microbial enzyme active sites .

Basic: What are the key structural motifs in this compound that correlate with its biological activity?

Answer:

  • Thiadiazole Core: Imparts antimicrobial activity via membrane disruption or enzyme inhibition .
  • 2-Chlorophenyl Group: Enhances lipophilicity and π-π stacking with microbial DNA .
  • 3,5-Dimethylbenzamide: Modulates electron density, affecting redox properties and antioxidant potential .

Advanced: How can computational methods aid in designing derivatives with enhanced activity?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
  • Molecular Dynamics (MD): Simulate membrane permeation to prioritize derivatives with improved bioavailability .
  • ADMET Prediction: Use tools like SwissADME to filter compounds with unfavorable pharmacokinetic profiles .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Unreacted Starting Materials: Remove via column chromatography or repeated recrystallization .
  • Oxidation Byproducts: Use inert atmospheres (N₂/Ar) to prevent thiadiazole ring degradation .
  • Isomeric Contaminants: Optimize reaction stoichiometry and monitor via HPLC .

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